

Technical Guide: N,O-dimethacryloylhydroxylamine Synthesis and Characterization

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Compound of Interest

Compound Name: *N,O-dimethacryloylhydroxylamine*

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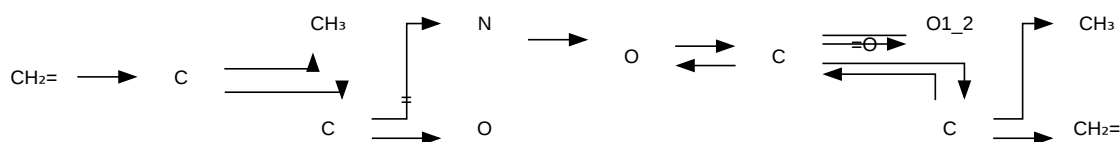
Disclaimer: Detailed structural analysis data for **N,O-dimethacryloylhydroxylamine**, such as crystallographic and comprehensive spectroscopic data, is not readily available in public scientific literature. This guide provides a comprehensive overview of its synthesis and known physicochemical properties based on existing documentation.

Introduction

N,O-dimethacryloylhydroxylamine is a bifunctional monomer containing two polymerizable methacryloyl groups attached to a hydroxylamine core. This unique structure makes it a candidate for various applications in polymer chemistry and materials science, potentially in the development of novel hydrogels, cross-linkers, and responsive materials. A thorough understanding of its synthesis and fundamental properties is crucial for its application and further development. This technical guide outlines the established synthesis protocol for **N,O-dimethacryloylhydroxylamine** and summarizes its known physical and chemical characteristics.

Molecular Structure

The chemical structure of **N,O-dimethacryloylhydroxylamine** features two methacryloyl groups, one attached to the nitrogen and the other to the oxygen of the hydroxylamine moiety.



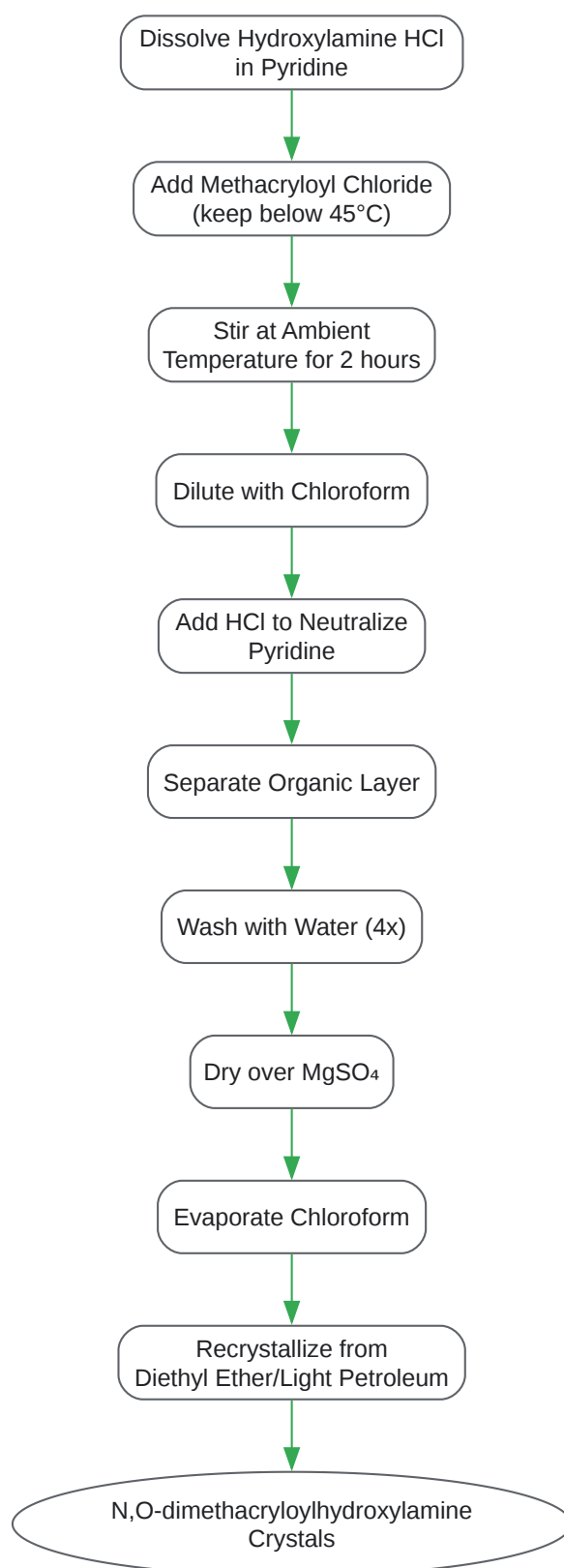
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Caption: Molecular Structure of **N,O-dimethacryloylhydroxylamine**

Synthesis Protocol

The synthesis of **N,O-dimethacryloylhydroxylamine** is achieved through the reaction of hydroxylamine hydrochloride with methacryloyl chloride in a pyridine medium.[1] The pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Workflow



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Caption: Synthesis Workflow for **N,O-dimethacryloylhydroxylamine**

Detailed Methodology

The following protocol is adapted from the documented synthesis.[\[1\]](#)

- **Reaction Setup:** In a suitable reaction vessel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.
- **Addition of Acylating Agent:** While maintaining the reaction temperature below 45°C, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise to the solution.
- **Reaction:** After the addition is complete, stir the mixture at ambient temperature for 2 hours.
- **Workup:**
 - Dilute the reaction mixture with 100 ml of chloroform.
 - Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert pyridine to its hydrochloride salt.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer four times with 100 ml of water.
 - Dry the organic layer over magnesium sulfate (MgSO_4).
- **Purification:**
 - Remove the chloroform by evaporation under vacuum.
 - The resulting oily residue should crystallize upon drying in a high vacuum.
 - Collect the crystals by filtration.
 - Perform recrystallization twice from a mixture of diethyl ether and light petroleum to obtain the pure product.

Physicochemical and Analytical Data

The available quantitative data for **N,O-dimethacryloylhydroxylamine** is limited to its melting point and elemental analysis.^[1]

Property	Value
Melting Point	55°C
Elemental Analysis (Calculated)	C: 56.70%, H: 6.55%, N: 8.28%
Elemental Analysis (Found)	C: 56.74%, H: 6.22%, N: 8.34%

Prospective Structural Analysis Techniques

While experimental data is not currently available, a comprehensive structural analysis of **N,O-dimethacryloylhydroxylamine** would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would be used to identify the number of different proton environments, their chemical shifts, and splitting patterns, confirming the presence of the vinyl and methyl protons of the methacryloyl groups.
 - ¹³C NMR: Would determine the number of non-equivalent carbon atoms and their chemical environments, corresponding to the carbonyl, vinyl, and methyl carbons.
- Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
- X-ray Crystallography: If suitable single crystals can be grown, this technique would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
- Infrared (IR) Spectroscopy: Would be used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) and C=C (alkene) stretching vibrations.

Conclusion

N,O-dimethacryloylhydroxylamine is a monomer with potential for various applications in polymer science. Its synthesis has been clearly documented. However, a full structural characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography has not been reported in the available literature. Such studies would be invaluable for a deeper understanding of its chemical properties and for facilitating its use in the development of new materials. Researchers and drug development professionals are encouraged to perform these analyses to fully elucidate the structural characteristics of this compound.

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References

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 226 MHz, H₂O, predicted) (NP0233727) [np-mrd.org]
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